

Spectroscopic Profile of Tataramide B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan compound isolated from the herb Datura stramonium Linn., has garnered interest within the scientific community.[1] Understanding its molecular structure and properties is fundamental for any further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the available spectroscopic data for **Tataramide B**, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is presented to facilitate research and development efforts related to this natural product.

Chemical Structure

While a definitive, publicly available diagram of **Tataramide B**'s chemical structure remains elusive in general searches, its molecular formula has been established as C36H36N2O8, with a corresponding molecular weight of 624.69 g/mol .[1][2] Lignans are a large group of natural products characterized by the coupling of two phenylpropanoid units. The specific arrangement of these units and the nature and position of functional groups define the unique structure of **Tataramide B** and are key to interpreting its spectroscopic data.

Spectroscopic Data



A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally determined NMR, MS, and IR spectra for **Tataramide B**. Chemical suppliers list the availability of the compound and mention the availability of such data upon request, but the data itself is not directly published.

However, based on the general chemical class of lignanamides and data from related compounds, we can predict the expected spectroscopic features of **Tataramide B**. The following sections detail the anticipated data and the experimental protocols typically used to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with the complexity of **Tataramide B**, both ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY, HSQC, and HMBC), would be essential for complete structure determination.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of **Tataramide B** is expected to show a variety of signals corresponding to aromatic protons, methine and methylene protons of the lignan core, and protons associated with any amide and hydroxyl functional groups. The chemical shifts (δ) would likely range from aromatic (δ 6.0-8.0 ppm) to aliphatic (δ 2.0-5.0 ppm) regions. Coupling constants (J) would provide valuable information about the connectivity and stereochemistry of the protons.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the 1H NMR data, showing signals for all 36 carbon atoms in the molecule. Key expected signals would include those for aromatic carbons (δ 110-160 ppm), carbons of the lignan skeleton, and carbonyl carbons from the amide functionalities (typically in the δ 160-180 ppm region).

Table 1: Predicted ¹H and ¹³C NMR Data for **Tataramide B** (Hypothetical)



Position	Predicted ¹³C Chemical Shift (δ, ppm)	Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Aromatic CH	110 - 130	6.5 - 7.5 (various m)
Aromatic C-O	140 - 160	-
Lignan Core CH/CH2	30 - 80	2.5 - 5.0 (various m)
Amide C=O	165 - 175	-
Amide N-CH _x	30 - 50	3.0 - 4.0 (various m)

Note: This table is a generalized prediction. Actual chemical shifts will depend on the specific substitution patterns and stereochemistry of **Tataramide B**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectral Data:

For **Tataramide B** (C36H36N2O8), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ very close to its calculated exact mass. Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the lignan core, providing clues about the connectivity of the different structural units.

Table 2: Predicted Mass Spectrometry Data for **Tataramide B**

Ion Type	Calculated m/z	Observed m/z
[M]+	624.2472	(To be determined)
[M+H] ⁺	625.2549	(To be determined)
[M+Na]+	647.2369	(To be determined)



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data:

The IR spectrum of **Tataramide B** is expected to show characteristic absorption bands for the functional groups present in a lignanamide.

Table 3: Predicted Infrared Absorption Frequencies for Tataramide B

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	3500 - 3200 (broad)
N-H (amide)	3400 - 3200
C-H (aromatic)	3100 - 3000
C-H (aliphatic)	3000 - 2850
C=O (amide I)	1680 - 1630
C=C (aromatic)	1600 - 1450
C-N (amide)	1400 - 1200
C-O (ether/hydroxyl)	1260 - 1000

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

• Sample Preparation: A 5-10 mg sample of pure **Tataramide B** would be dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.



- Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Acquisition: Standard parameters would include a 30-degree pulse, a spectral width
 of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise
 ratio.
- 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A wider spectral width (e.g., 240 ppm) is required.
- 2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments would be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Tataramide B** would be prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be used.
- Data Acquisition: The instrument would be operated in either positive or negative ion mode to
 detect the molecular ion and its adducts. For fragmentation studies (MS/MS), the molecular
 ion would be selected in the first mass analyzer and fragmented by collision-induced
 dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Infrared (IR) Spectroscopy

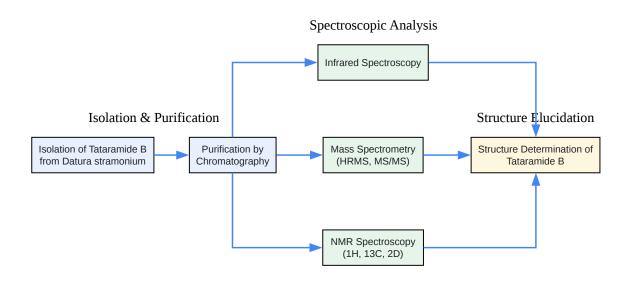
Sample Preparation: A small amount of the solid **Tataramide B** sample would be mixed with
dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be
cast from a solution onto a salt plate (e.g., NaCl or KBr). For solution-state IR, the sample
would be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and placed in
a liquid cell.



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.
- Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or solvent would be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **Tataramide B** is illustrated in the following diagram.



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Caption: Workflow for the isolation and spectroscopic characterization of **Tataramide B**.

Conclusion

While specific, published spectroscopic data for **Tataramide B** is not readily available, this guide provides a framework for understanding the expected spectral characteristics and the



methodologies required for their acquisition and interpretation. For researchers working with **Tataramide B**, obtaining the ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR data will be crucial first steps in confirming its identity and purity, and for any subsequent research into its chemical and biological properties. It is recommended that researchers procure a certified reference standard and the accompanying analytical data from a reputable supplier.

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References

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